pKa and Acid Strength: 2,6-Dichlorophenol Is 100× More Acidic Than 2-Chlorophenol and 1000× More Acidic Than Phenol
The pKa of 2,6-dichlorophenol is 6.78, making it approximately 100 times more acidic than 2-chlorophenol (pKa 8.52) and 1,000 times more acidic than unsubstituted phenol (pKa 9.95) [1]. This acid-strength hierarchy is a direct consequence of the two electron-withdrawing ortho-chloro substituents. At pH 7, the compound is predominantly deprotonated, whereas phenol and 2-chlorophenol remain largely neutral.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.78 (2,6-dichlorophenol) |
| Comparator Or Baseline | pKa = 9.95 (phenol); pKa = 8.52 (2-chlorophenol) |
| Quantified Difference | ΔpKa = 3.17 (vs. phenol); ΔpKa = 1.74 (vs. 2-chlorophenol); corresponds to ~1480× and ~55× difference in Ka, respectively |
| Conditions | Aqueous solution, 25 °C, standard IUPAC definitions |
Why This Matters
Acidity governs extraction pH, chromatographic retention, and reactivity in nucleophilic substitution; selecting the wrong isomer can alter recoveries by orders of magnitude.
- [1] ChEBI. 2,6-Dichlorophenol. CHEBI:28457. pKa = 6.78; 2-chlorophenol pKa = 8.52; phenol pKa = 9.95. View Source
